Relevance: Paclitaxel's C13 side chain, N-benzoyl-(2R,3S)-phenylisoserine, is crucial for its antitumor activity []. Modifications to this side chain can significantly impact the drug's efficacy and toxicity. Therefore, understanding the structure-activity relationships of paclitaxel and its side chain is essential for developing improved anticancer therapies.
Docetaxel
Compound Description: Docetaxel is a semi-synthetic taxane analogue of paclitaxel, also used as a chemotherapy agent for various cancers [, , ]. It possesses a similar mechanism of action to paclitaxel, binding to microtubules and inhibiting cell division [].
Cabazitaxel
Compound Description: Cabazitaxel is another semi-synthetic taxane analogue of paclitaxel with potent antitumor activity []. It is primarily used to treat metastatic castration-resistant prostate cancer.
Relevance: Similar to paclitaxel and docetaxel, cabazitaxel's anticancer activity is highly dependent on its C13 side chain []. While structurally similar to the paclitaxel side chain, cabazitaxel possesses distinct modifications that influence its pharmacological profile and clinical application.
Ergosterol Peroxide (EP)
Compound Description: Ergosterol peroxide (EP) is a natural compound with reported antitumor activity [].
Relevance: Researchers synthesized hybrid molecules by conjugating ergosterol peroxide with the paclitaxel C13 side chain (N-benzoyl-(2R,3S)-phenylisoserine) to create EP-PTX hybrids []. These hybrids exhibited promising antitumor activity against various cancer cell lines, highlighting the potential of combining different pharmacophores for enhanced therapeutic benefits [].
7-Epi-paclitaxel
Compound Description: 7-Epi-paclitaxel is a major degradation product of paclitaxel, formed through epimerization at the C-7 chiral center under physiological conditions [, ].
Relevance: Although 7-Epi-paclitaxel differs from paclitaxel only in the stereochemistry at the C-7 position, this alteration significantly affects its metabolism and interaction with drug transporters [, ]. Understanding the metabolic pathways of 7-Epi-paclitaxel and its potential interactions with paclitaxel is crucial for optimizing paclitaxel-based therapies.
Baccatin III
Compound Description: Baccatin III is a natural precursor compound of paclitaxel, found in the bark of Taxus species []. It lacks the C13 side chain, N-benzoyl-(2R,3S)-phenylisoserine, present in paclitaxel.
Relevance: Baccatin III serves as a crucial starting material in the semi-synthesis of paclitaxel and other taxane analogues [, , ]. Its availability from natural sources and its structural similarity to paclitaxel make it a valuable intermediate in developing new taxane-based anticancer agents.
7-Triethylsilylbaccatin III
Compound Description: 7-Triethylsilylbaccatin III is a synthetically modified form of baccatin III, where the hydroxyl group at the C7 position is protected with a triethylsilyl group [, ].
Relevance: 7-Triethylsilylbaccatin III is a key intermediate in the synthesis of paclitaxel and its analogues, including radiolabeled versions used in pharmacokinetic and metabolism studies [, ]. The triethylsilyl protecting group allows for selective chemical manipulations at other positions of the baccatin III core before the final attachment of the C13 side chain.
Compound Description: This compound is a synthetic precursor specifically designed for the incorporation of a carbon-14 (14C) radiolabel into the C3' position of the paclitaxel side chain []. The triethylsilyl group serves as a protecting group on the 3-hydroxyl position.
Relevance: The synthesis and incorporation of this radiolabeled side chain precursor allow for the preparation of paclitaxel-C3′-14C, which is essential for studying the drug's absorption, distribution, metabolism, and excretion (ADME) properties [].
N-benzoyl-(2R,3S)-3-phenylisoserine
Compound Description: This compound represents the complete C13 side chain of paclitaxel, often synthesized separately and then attached to protected baccatin III derivatives in the final stages of paclitaxel synthesis [].
Compound Description: BMS-275183 is a synthetic, orally bioavailable paclitaxel analog designed to overcome the limitations of paclitaxel's poor water solubility and need for intravenous administration [, ].
Relevance: This compound retains the core baccatin III structure of paclitaxel but incorporates substantial modifications to the C13 side chain. These modifications aim to improve oral bioavailability and alter the metabolic profile of the drug while maintaining antitumor activity. The major metabolic pathway of BMS-275183 involves cleavage of the ester bond connecting the modified side chain to the baccatin ring, highlighting the importance of side chain structure in taxane metabolism [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eptifibatide is a cyclical heptapeptide with anticoagulant activity. Eptifibatide selectively and reversibly binds to and blocks the platelet glycoprotein IIb/IIIa receptor. This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands and leads to an inhibition of platelet aggregation and prevents thrombus development. Eptifibatide is a synthetic homodetic cyclic peptide comprising N(alpha)-(3-sulfanylpropanoyl)homoarginyl, glycyl, aspartyl, tryptophyl, prolyl and cysteinamide residues connected in sequence and cyclised via a disulfide bond. Derived from a protein found in the venom of the southeastern pygmy rattlesnake, Sistrurus miliarus barbouri, eptifibatide is an anti-coagulant that inhibits platelet aggregation by selectively blocking the platelet glycoprotein IIb/IIIa receptor, so preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. It is used in the management of unstable angina and in patients undergoing coronary angioplasty and stenting procedures. It has a role as a platelet aggregation inhibitor and an anticoagulant. It is an organic disulfide, a macrocycle and a homodetic cyclic peptide. Eptifibatide is a Platelet Aggregation Inhibitor. The physiologic effect of eptifibatide is by means of Decreased Platelet Aggregation.